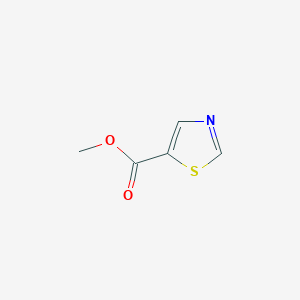

Methyl thiazole-5-carboxylate

Vue d'ensemble

Description

Methyl thiazole-5-carboxylate is a heterocyclic organic compound that features a thiazole ring substituted with a carboxylate group at the 5-position and a methyl group. Thiazoles are known for their diverse biological activities and are found in various natural and synthetic compounds with significant pharmacological properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Methyl thiazole-5-carboxylate can be synthesized through several methods. One common approach involves the cyclization of tosylmethyl isocyanide with α-oxodithioesters in the presence of potassium hydroxide, yielding 4-methylthio-5-acylthiazoles . Another method includes the reaction of ethyl isocyanoacetate with α-oxodithioesters in the presence of DBU/ethanol to form 4-ethoxycarbonyl-5-acylthiazoles .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific industrial methods may vary, but they generally follow the principles of the synthetic routes mentioned above.

Analyse Des Réactions Chimiques

Types of Reactions: Methyl thiazole-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylate group to an alcohol or other reduced forms.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Applications De Recherche Scientifique

Chemical Properties and Structure

Methyl thiazole-5-carboxylate is an organic compound with the molecular formula CHNOS. It features a thiazole ring, which is significant in many biological activities. The compound is known for its ability to act as a precursor in the synthesis of various derivatives that exhibit pharmacological properties .

Anticancer Activity

Recent studies have highlighted the potential of MTC derivatives in cancer therapy. For instance, derivatives of 4-methylthiazole-5-carboxylate have been synthesized and tested for their antileukemic properties. These compounds demonstrated significant inhibitory effects on various human leukemia cell lines, indicating their potential as novel anticancer agents .

Case Study: Inhibition of HSET (KIFC1)

A notable application of MTC is in the development of inhibitors targeting HSET (KIFC1), a mitotic kinesin implicated in cancer cell survival. A study reported the discovery of a specific MTC derivative that inhibited HSET with nanomolar potency, leading to the induction of multipolar mitotic spindles in centrosome-amplified cancer cells. This highlights MTC's role in developing targeted cancer therapies .

Antibiotic Development

MTC also serves as an intermediate in synthesizing antibiotics, such as Cefditoren pivoxil. The compound undergoes transformations to yield 4-methyl-5-formylthiazole, which is crucial for antibiotic efficacy . This application underscores the importance of MTC in pharmaceutical chemistry.

Agrochemical Applications

This compound is recognized for its utility in synthesizing agrochemicals. Its derivatives are used to develop pesticides and herbicides, contributing to agricultural productivity by enhancing crop protection against pests and diseases .

Synthesis of Derivatives

The versatility of MTC allows for the synthesis of various derivatives with tailored properties:

Research Insights

The ongoing research into MTC derivatives emphasizes their potential across multiple therapeutic areas:

- Cancer Treatment : Studies indicate that MTC derivatives can selectively inhibit key proteins involved in cancer cell proliferation.

- Antimicrobial Agents : The structural modifications of MTC are being explored to enhance the efficacy and spectrum of activity against bacterial pathogens.

Mécanisme D'action

The mechanism of action of methyl thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The thiazole ring’s aromaticity allows it to participate in various biochemical reactions, potentially inhibiting or activating enzymes and receptors . For example, thiazole derivatives can bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks and cell death .

Comparaison Avec Des Composés Similaires

Methyl thiazole-5-carboxylate can be compared with other thiazole derivatives such as:

Sulfathiazole: An antimicrobial drug.

Ritonavir: An antiretroviral drug.

Abafungin: An antifungal drug.

Bleomycin: An antineoplastic drug.

Tiazofurin: An antineoplastic drug.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Activité Biologique

Methyl thiazole-5-carboxylate is a heterocyclic compound that has garnered attention for its diverse biological activities, including antimicrobial, antifungal, antiviral, and antitumor properties. This article delves into the biological activity of this compound, highlighting relevant studies, mechanisms of action, and potential applications in medicine.

Chemical Structure and Properties

This compound features a thiazole ring with a methyl group at the second position and a carboxylate group at the fifth position. Its molecular formula is with a molecular weight of 158.19 g/mol. This structural configuration contributes to its biochemical interactions and biological efficacy.

Antimicrobial Properties

This compound has demonstrated significant antimicrobial activity against various pathogens. In a study evaluating thiazole derivatives, it was found that this compound exhibited potent antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | S. aureus | 16 µg/mL |

| This compound | B. subtilis | 32 µg/mL |

Antifungal Activity

The compound also shows moderate antifungal activity against Candida albicans, with studies indicating a significant reduction in fungal growth at certain concentrations .

Antiviral Activity

Research has highlighted the antiviral potential of this compound derivatives against viruses such as the yellow fever virus. A series of analogues were synthesized to improve metabolic stability and therapeutic indices, resulting in enhanced antiviral potency .

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Enzyme Inhibition : The compound acts as an inhibitor of xanthine oxidase, an enzyme involved in purine metabolism. This inhibition can lead to decreased production of uric acid, making it potentially useful in treating conditions like gout .

- Cell Cycle Disruption : In cancer cells, this compound can induce multipolar spindle formation by inhibiting proteins like HSET (KIFC1), leading to aberrant cell division and apoptosis .

- Antioxidant Properties : Some derivatives have shown antioxidant capabilities, scavenging free radicals and reducing oxidative stress in cellular models .

Study on Hyperglycemia

A notable case study investigated the protective effects of thiazole derivatives, including this compound, against hyperglycemia in diabetic models. The study demonstrated significant improvements in insulin sensitivity and lipid profiles in treated animals compared to controls .

Anticancer Activity Assessment

In vitro studies have shown that this compound derivatives exhibit potent anticancer activity across various cancer cell lines, including MDA-MB-231 (breast cancer) and HeLa (cervical cancer) cells. The IC50 values from these studies indicate that some derivatives are comparable or superior to conventional chemotherapeutics like cisplatin .

| Cell Line | Compound | IC50 (µM) |

|---|---|---|

| MDA-MB-231 | Methyl thiazole derivative | 15 |

| HeLa | Methyl thiazole derivative | 10 |

Propriétés

IUPAC Name |

methyl 1,3-thiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO2S/c1-8-5(7)4-2-6-3-9-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDIBWBYTRTUUBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20317869 | |

| Record name | Methyl thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20317869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14527-44-7 | |

| Record name | 14527-44-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=321257 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20317869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are some synthetic approaches to obtain Methyl thiazole-5-carboxylate derivatives?

A: Several methods have been explored for the synthesis of this compound derivatives. One approach involves using substituted benzenecarbothioamides as starting materials. For instance, reacting 4-hydroxybenzenecarbothioamide with ethyl-2-chloroacetoacetate yields 2-(4-hydroxyphenyl)-4-methyl thiazole-5-carboxylate, a key intermediate in the synthesis of Febuxostat. [] This method offers advantages over previous approaches by avoiding the use of hazardous hydrogen sulfide and high-pressure equipment. []

Q2: Can you explain the role of this compound in studying enzyme activity?

A: this compound plays a crucial role as a ligand in structural biology studies. For instance, a complex of 2-methyl-thiazole-5 carboxylate-AMP bound to a double mutant (H333A/I334A) of benzoate coenzyme A ligase has been crystallized and analyzed. [] This research provides valuable insights into the enzyme's active site and its interaction with substrates, contributing to a better understanding of its catalytic mechanism.

Q3: How does the introduction of a furan ring influence the biological activity of thiazole derivatives?

A: Research indicates that incorporating a furan ring into the structure of thiazole derivatives can enhance their antimicrobial properties. Specifically, 5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide has proven useful as a building block for synthesizing new heterocyclic compounds with promising antimicrobial activity. []

Q4: What is the significance of exploring novel heterocycles incorporating the thiazole moiety?

A: The synthesis and characterization of new heterocyclic systems, such as benzoxepino[3,4-d]thiazole and benzothiepino[3,4-d]thiazole, represent significant advancements in medicinal chemistry. [] These novel compounds, derived from readily available starting materials like ethyl 2-phenyl-4-methyl-thiazole-5-carboxylate, hold potential for diverse biological activities and provide new avenues for drug discovery. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.